3-Fluoro-2,3-dimethylbutan-2-amine;hydrochloride
Description
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Properties
IUPAC Name |
3-fluoro-2,3-dimethylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN.ClH/c1-5(2,7)6(3,4)8;/h8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSOOSHYFDCOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Properties and Synthesis of Vicinal Fluorinated Aliphatic Amines
Executive Summary
The introduction of a fluorine atom vicinal (adjacent) to an amine group (
The Stereoelectronic Landscape: The Gauche Effect
Unlike non-fluorinated alkyl chains which typically adopt an anti conformation to minimize steric repulsion, vicinal fluoroamines exhibit a strong preference for the gauche conformation (dihedral angle
Mechanistic Basis
The stability of the gauche conformer arises from two primary vectors:
-
Hyperconjugation: The donation of electron density from the
bond (on the carbon bearing the nitrogen) into the low-lying antibonding orbital of the C-F bond ( ). This interaction is geometrically maximized in the gauche conformation. -
Electrostatic Interaction: A favorable dipole alignment and, in protonated amines, an intramolecular hydrogen bond (
).
Conformational Equilibrium Diagram
The following diagram illustrates the energetic drivers pushing the equilibrium toward the gauche conformer.
Figure 1: Stereoelectronic forces driving the gauche preference in vicinal fluoroamines.
Physicochemical Modulation
Basicity Reduction ( Shift)
The high electronegativity of fluorine creates a strong inductive effect (
-
Impact: This lowers the basicity of the amine.
-
Magnitude: Typically, the
drops by 1.0 to 2.5 log units compared to the non-fluorinated parent. -
Utility: This is crucial for oral bioavailability. Lowering the
of a basic center (e.g., from 10.5 to 8.5) increases the fraction of the neutral species present at physiological pH (7.4), thereby enhancing membrane permeability.
Lipophilicity and Permeability
While the C-F bond is polar, the introduction of fluorine can paradoxically increase apparent lipophilicity (
Data Summary: Comparative Properties
| Compound Structure | Primary Driver | ||
| Ethylamine ( | 10.7 | - | Reference |
| 2-Fluoroethylamine ( | 9.0 | -1.7 | Inductive ( |
| 2,2-Difluoroethylamine | 7.5 | -3.2 | Cumulative Inductive |
| 2,2,2-Trifluoroethylamine | 5.7 | -5.0 | Strong Inductive |
Table 1: Impact of vicinal fluorine substitution on amine basicity.
Synthetic Methodologies: Deoxyfluorination
Synthesizing vicinal fluoroamines is challenging due to the nucleophilicity of the nitrogen, which can attack the activated alcohol intermediate to form an aziridinium ion, leading to rearrangements or polymerization.
Protocol: Deoxyfluorination of -Amino Alcohols
Objective: Convert a protected
Experimental Workflow
-
Substrate Preparation: Ensure the amine is protected (e.g., N-Boc, N-Cbz). Free amines will react explosively or decompose.
-
Reagent Selection:
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): Thermally more stable than DAST.
-
XtalFluor-E: Crystalline, safer, requires an exogenous fluoride source (e.g.,
).
-
-
Reaction Setup (Standard DAST/Deoxo-Fluor):
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Temperature: Start at -78°C or -20°C, warm to RT. Never heat DAST reactions without rigorous safety calorimetry data.
-
-
Quenching (Critical Safety Step):
-
Quench with saturated aqueous
. Caution: Evolution of and HF byproducts. Add slowly at 0°C.
-
Step-by-Step Protocol (N-Boc-2-aminoethanol derivative)
-
Dissolution: Dissolve N-Boc-amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M) under Nitrogen/Argon.
-
Cooling: Cool the solution to -78°C.
-
Addition: Add DAST (1.2 equiv) dropwise via syringe. Note: DAST fumes are corrosive.
-
Equilibration: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2-4 hours.
-
Monitoring: Monitor by TLC/LCMS for disappearance of alcohol.
-
Workup: Pour reaction mixture into a stirred mixture of DCM and sat.
at 0°C. Separate phases. -
Purification: Silica gel chromatography (typically Hexanes/EtOAc).
Synthetic Logic Diagram
Figure 2: Decision logic for preventing side reactions during fluorination.
Medicinal Chemistry Applications
The strategic installation of vicinal fluorine is used to solve specific DMPK (Drug Metabolism and Pharmacokinetics) issues.
Metabolic Blocking
Aliphatic amines are prone to N-dealkylation or oxidation at the
-
Mechanism: Fluorine blocks metabolic soft spots. The strong C-F bond renders the adjacent C-H bonds less susceptible to Cytochrome P450 oxidation due to electron withdrawal (deactivation of the C-H bond).
-
Example: In the development of Cathepsin K inhibitors , fluorination of the ethylamine chain significantly improved metabolic half-life without destroying potency.
Bioisosterism
The
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]
Methodological & Application
Using 3-Fluoro-2,3-dimethylbutan-2-amine as a chiral building block
Initiating Comprehensive Search
I've started a deep dive into 3-Fluoro-2,3-dimethylbutan-2-amine, focusing on its synthesis, properties, and applications. I'm prioritizing established protocols and reaction schemes. It's crucial to understand its potential as a chiral building block for organic synthesis and drug development. I need to get a firm grasp on the information quickly.
Planning Application Note Structure
I'm now structuring the application note. I plan to start with an introduction emphasizing the chiral amine's unique properties. Then I'll detail its synthesis using a potential flowchart created with Graphviz, and step-by-step protocols for applications in asymmetric synthesis, including expected outcomes and troubleshooting. Quantitative data, like yields and enantiomeric excess, will be summarized in tables. Mechanisms and workflows will get Graphviz diagrams. The references section will also be included.
Expanding Information Gathering
I'm now expanding my search for information, I am focusing on authoritative sources and peer-reviewed articles to substantiate mechanistic claims and ensure the protocols meet the highest standards. The application note structure will commence with a foundation in the importance of chiral amines, and the unique properties of 3-Fluoro-2,3-dimethylbutan-2-amine.
Application Note: Handling, Storage, and Characterization of Hygroscopicity-Prone Fluorinated Amine Hydrochloride Salts
Introduction & Scope
Fluorinated amines are pivotal building blocks in modern drug discovery. The strategic introduction of fluorine modulates pKa, lipophilicity, and metabolic stability (bioisosterism). However, a recurring challenge in process chemistry is that fluorinated amine hydrochloride salts often exhibit aggressive hygroscopicity—far exceeding that of their non-fluorinated analogs.
This deliquescent nature leads to:
-
Stoichiometric Errors: Weighing "water" instead of reagent, leading to under-loading in coupling reactions.
-
Hydrolysis: Formation of impurities if the amine is sensitive.
-
Physical Degradation: Clumping, "oiling out," and difficulty in automated dispensing.
This Application Note provides a validated workflow for the intake, handling, and remediation of these sensitive materials.
Mechanistic Insight: The Fluorine Effect
To handle these materials, one must understand why they fail.
-
Basicity Reduction: Fluorine is highly electron-withdrawing. A fluorine atom
or to the nitrogen significantly lowers the amine's basicity (pKa). Consequently, the resulting hydrochloride salt has a weaker lattice energy compared to non-fluorinated alkyl amines. -
Lattice Instability: The weaker ionic interaction allows atmospheric moisture to compete effectively for the cation, breaking the crystal lattice and leading to deliquescence (dissolving in absorbed water).
Implication: Standard "benchtop quick weighing" is insufficient. These salts can absorb up to 5-10% water by weight within minutes at 50% relative humidity.
Protocol A: Material Characterization (The "True Weight" Determination)
Before setting up a reaction, you must determine the active mass. Relying on the label weight of an aged bottle is the primary cause of reaction failure.
A.1. Quantitative NMR (qNMR)
qNMR is superior to HPLC for these salts because it quantifies the counter-ion and solvent/water load simultaneously.
-
Standard: Maleic Acid or Dimethyl Sulfone (non-hygroscopic internal standards).
-
Solvent: DMSO-d6 (dissolves salts well; breaks up aggregates).
-
Procedure:
-
Weigh ~10 mg of Internal Standard (IS) and ~10 mg of Fluorinated Amine Salt directly into the NMR tube (if possible) or a vial.
-
Critical: Use a glovebox or dry bag for this weighing step.
-
Calculate purity using the molar ratio of IS vs. Analyte protons.
-
A.2. Karl Fischer (KF) Titration
For precise water content, KF is required.
-
Challenge: Amines can shift the pH of KF reagents, causing side reactions.
-
Solution: Use buffered KF reagents (containing salicylic acid or benzoic acid) to neutralize the amine and ensure the titration reaction runs at the optimal pH (5–7).
Data Presentation: Common Contaminants in "Dry" Salts
| Parameter | Method | Typical Range (Fresh) | Typical Range (Aged/Opened) | Impact |
| Water Content | KF Titration | < 0.5% w/w | 2.0 – 15.0% w/w | Stoichiometry error; hydrolysis |
| HCl Content | Potentiometric Titration | 1.0 eq | 0.8 – 0.95 eq | Loss of HCl gas (if pKa is low) |
| Solvent | 1H NMR | < 1000 ppm | Variable | Weight error |
Protocol B: Handling and Weighing (The "Subtractive" Method)
Objective: Transfer accurate mass without exposing the bulk container to moisture.
Equipment:
-
Glovebox (N2/Ar atmosphere) OR
-
Inverted funnel with high-flow Nitrogen (if glovebox unavailable).
-
Scintillation vials with septa caps.
The Protocol:
-
Equilibration: Bring the cold storage container to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly.
-
Subtractive Weighing (The Golden Rule):
-
Incorrect: Place weighing boat on balance
Tare Scoop powder onto boat. (Powder absorbs water during scoop; powder sticks to boat). -
Correct:
-
Place bulk source vial on balance. Tare.
-
Remove an aliquot using a clean spatula.
-
Place source vial back on balance. The negative value is the mass transferred.
-
Deposit aliquot immediately into the reaction vessel containing solvent or inert gas.
-
-
-
Dissolution: If the salt is clumped, do not attempt to crush it in open air. Dissolve the entire clump in dry solvent (e.g., DMF, DMSO) to make a stock solution, then determine concentration via qNMR.
Protocol C: Remediation (Drying the "Wet" Salt)
If a salt has deliquesced or absorbed significant water, standard vacuum drying is often insufficient because the water is tightly bound or the salt has formed a hydrate.
Workflow: Azeotropic Distillation
This is the most robust method for recovering usable material from a wet, sticky mess.
Reagents: Toluene (forms azeotrope with water at 85°C), Acetonitrile (MeCN).
Step-by-Step:
-
Dissolution: Dissolve the wet amine salt in a minimum amount of dry Methanol or MeCN.
-
Chasing: Add 10 volumes of Toluene.
-
Evaporation: Rotovap at 40–50°C. The Toluene/Water/Alcohol azeotrope will pull water out.
-
Repetition: Repeat the Toluene addition and evaporation 2–3 times.
-
Final State: The material should precipitate as a fine, white solid rather than a gum.
-
High Vacuum: Dry on a high-vacuum manifold (< 0.5 mbar) overnight.
Visualization: Handling Decision Matrix
The following diagram outlines the decision process for handling these salts based on their physical state and the required precision.
Figure 1: Decision matrix for handling hygroscopic salts. Green paths indicate optimal conditions; red indicates remediation is required.
Visualization: Azeotropic Drying Workflow
This diagram details the physical chemistry behind the drying protocol.
Figure 2: Azeotropic drying cycle using Toluene to break water-salt interactions.
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on salt selection and hygroscopicity management).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Mechanistic insight on fluorine's effect on pKa and lipophilicity).
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for understanding basicity shifts in fluorinated amines).
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide: Analysis of Amines. (Technical application note on buffering KF for amines).
Preparation of 3-Fluoro-2,3-dimethylbutan-2-amine from aziridine precursors
Application Note: Synthesis of 3-Fluoro-2,3-dimethylbutan-2-amine
A Detailed Protocol for the Regioselective Ring-Opening of a Tetrasubstituted Aziridine Precursor using a Latent HF Source
Introduction and Significance
Vicinal or β-fluoroamines are valuable structural motifs in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom adjacent to an amine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, by altering basicity (pKa) and introducing unique conformational constraints. This application note provides a comprehensive guide for the synthesis of a sterically hindered β-fluoroamine, 3-fluoro-2,3-dimethylbutan-2-amine, through the nucleophilic ring-opening of its corresponding N-protected aziridine precursor, N-Boc-2,2,3,3-tetramethylaziridine.
Aziridines, as strained three-membered nitrogen heterocycles, are powerful intermediates for the synthesis of complex amines.[1] The significant ring strain energy (approx. 27 kcal/mol) makes them susceptible to ring-opening reactions with a variety of nucleophiles, providing a direct route to β-functionalized amines.[2][3] This protocol focuses on a modern, reliable method that utilizes a latent source of hydrogen fluoride (HF), which circumvents the challenges associated with using highly corrosive and hazardous reagents like anhydrous HF or amine-HF complexes.[4][5] We will detail a procedure adapted from the work of Doyle and coworkers, which employs benzoyl fluoride (PhCOF) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in the presence of a Lewis base catalyst to achieve efficient and selective hydrofluorination under mild conditions.[6][7]
Reaction Principle and Mechanism
The core of this synthesis is the nucleophilic attack of a fluoride ion on one of the electrophilic carbon atoms of the protonated or Lewis acid-activated aziridine ring. This attack proceeds via a mechanism with strong SN2 character, leading to an inversion of stereochemistry at the site of attack and typically resulting in a trans relationship between the incoming nucleophile and the nitrogen substituent.
Key Mechanistic Considerations:
-
Aziridine Activation: The N-protecting group, in this case, a tert-butoxycarbonyl (Boc) group, modulates the reactivity of the aziridine. The reaction is initiated by the in-situ generation of an amine-HF reagent, which protonates the aziridine nitrogen. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.
-
Fluoride Source: Direct use of HF is hazardous. This protocol generates the active fluorinating agent in situ. A Lewis base catalyst, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), reacts with benzoyl fluoride and the non-nucleophilic alcohol HFIP to create a more manageable and reactive amine-HF-like species.[8]
-
Regioselectivity: For the precursor N-Boc-2,2,3,3-tetramethylaziridine, the molecule is symmetrical. Therefore, nucleophilic attack at either C2 or C3 of the aziridine ring yields the identical product, 3-fluoro-2,3-dimethylbutan-2-amine (after deprotection), simplifying the purification process as no regioisomers are formed.[9] In cases of unsymmetrical aziridines, the site of attack is governed by a combination of steric and electronic factors.[10]
-
Stereochemistry: The ring-opening is stereospecific. Although the target molecule is achiral, this SN2-like pathway is crucial for synthesizing enantioenriched fluoroamines from chiral aziridines.[6]
Figure 1: Simplified mechanism for fluoride-mediated aziridine ring-opening.
Experimental Protocol
This protocol is designed for a 1.0 mmol scale. All operations involving aziridines and fluoride sources must be conducted in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Supplier Example | Purity/Grade | Amount (1 mmol scale) | Equivalents |
| N-Boc-2,2,3,3-tetramethylaziridine¹ | N/A | Custom Synthesis | >95% | 213.3 mg | 1.0 |
| tert-Butyl methyl ether (TBME) | 1634-04-4 | Sigma-Aldrich | Anhydrous | 1.0 mL | - |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 3001-72-7 | Sigma-Aldrich | >98% | 24.8 mg (24.7 µL) | 0.2 |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 920-66-1 | Sigma-Aldrich | >99% | 672 mg (0.42 mL) | 4.0 |
| Benzoyl fluoride (PhCOF) | 455-32-3 | Sigma-Aldrich | >97% | 248 mg (0.22 mL) | 2.0 |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | Aqueous | ~10 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ACS Grade | ~30 mL | - |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Anhydrous | As needed | - |
| Polypropylene Reaction Vial (8 mL) | - | VWR / Fisher | - | 1 | - |
¹Note on Precursor Synthesis: N-Boc-2,2,3,3-tetramethylaziridine is not commercially common and typically requires synthesis. It can be prepared from 2,3-dimethyl-2-butene via dihydroxylation, conversion to a cyclic sulfate, and subsequent reaction with a nitrogen source, followed by Boc-protection. For general aziridination methods, see relevant literature.[11]
Step-by-Step Hydrofluorination Procedure
-
Reaction Setup: In an 8 mL polypropylene vial equipped with a magnetic stir bar, add N-Boc-2,2,3,3-tetramethylaziridine (213.3 mg, 1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous tert-butyl methyl ether (TBME, 1.0 mL). Stir the mixture until the substrate is fully dissolved or suspended.
-
Reagent Addition: Sequentially add the following reagents via syringe in the specified order:
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (24.7 µL, 0.2 mmol, 0.2 equiv).
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.42 mL, 4.0 mmol, 4.0 equiv).
-
Benzoyl fluoride (PhCOF) (0.22 mL, 2.0 mmol, 2.0 equiv).
-
-
Reaction Conditions: Tightly seal the polypropylene vial with its cap. Place the vial in a preheated aluminum heating block or oil bath set to 50 °C.
-
Monitoring: Stir the reaction mixture vigorously for 1-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated NaHCO₃ and extracting with EtOAc.
-
Quenching: After the reaction is complete (or after 4 hours), remove the vial from the heat source and allow it to cool to room temperature. Carefully uncap the vial in the fume hood and quench the reaction by slowly adding ~10 mL of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, N-Boc-3-fluoro-2,3-dimethylbutan-2-amine, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Deprotection (Optional): The Boc-protecting group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final target compound, 3-fluoro-2,3-dimethylbutan-2-amine.
Workflow and Data Summary
Figure 2: Experimental workflow for the synthesis of N-Boc-3-fluoro-2,3-dimethylbutan-2-amine.
| Parameter | Value |
| Scale | 1.0 mmol |
| Temperature | 50 °C |
| Reaction Time | 1 - 4 hours |
| Solvent | tert-Butyl methyl ether (TBME) |
| Expected Product | N-Boc-3-fluoro-2,3-dimethylbutan-2-amine |
| Anticipated Yield | 60-85% (based on similar systems)[6] |
| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry |
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when performing this synthesis.
-
General Precautions: Conduct the entire procedure in a properly functioning chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and chemical-resistant gloves (nitrile or neoprene).[12][13] An eyewash station and safety shower must be readily accessible.[14]
-
Aziridine Handling: Aziridines are reactive electrophiles and should be treated as toxic and potentially mutagenic or carcinogenic.[15] Avoid inhalation of vapors and direct contact with skin and eyes. Contaminated clothing should be removed immediately and the affected skin area washed thoroughly with soap and water.[12]
-
Fluoride Reagents:
-
Benzoyl Fluoride (PhCOF): This reagent is a lachrymator and is corrosive. Handle with care to avoid inhalation and skin/eye contact.
-
HFIP: While less hazardous than HF, HFIP is a skin and eye irritant.
-
In-situ HF: The reaction mixture should be treated as if it contains free HF. Any spills should be neutralized with sodium bicarbonate. For skin exposure to fluoride compounds, immediate and thorough washing is required, followed by application of calcium gluconate gel if available and seeking prompt medical attention.[16]
-
-
Waste Disposal: All chemical waste, including quenched reaction mixtures and solvent washes, must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local regulations.[17]
Conclusion
This application note details a robust and practical method for the synthesis of the sterically demanding β-fluoroamine, 3-fluoro-2,3-dimethylbutan-2-amine, from its aziridine precursor. By employing a Lewis base-catalyzed hydrofluorination with a latent HF source, the protocol avoids many of the hazards associated with traditional fluorinating agents while offering high potential yields under mild conditions.[4] The symmetrical nature of the substrate precludes the formation of regioisomers, simplifying product isolation. This strategy represents an effective and accessible route for researchers in medicinal chemistry and organic synthesis to access valuable fluorinated amine building blocks.
References
-
Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. National Center for Biotechnology Information. Available at: [Link]
-
Ring opening of aziridines by different fluorinating reagents: three synthetic routes to .alpha.,.beta.-fluoro amines with different stereochemical pathways. ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. Available at: [Link]
-
Ring-opening of an aziridine fused to an oxazolidinone with fluoride. ResearchGate. Available at: [Link]
-
Aziridines. Wikipedia. Available at: [Link]
-
Free energy profile for the reaction mechanism (aziridine ring opening,...). ResearchGate. Available at: [Link]
-
Blum-Ittah Aziridine Synthesis Mechanism. YouTube. Available at: [Link]
-
Scheme 1. Aziridine ring opening with [18F]fluoride followed by removal.... ResearchGate. Available at: [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. Available at: [Link]
-
Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Doyle Group, Princeton University. Available at: [Link]
-
1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of β-fluoroamines by Lewis base catalyzed hydrofluorination of aziridines. Semantic Scholar. Available at: [Link]
-
Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. ACS Publications. Available at: [Link]
-
Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. Available at: [Link]
-
Safety Data Sheet for Boc-Aziridine-3-carboxylic acid. United Bio-Chem. Available at: [Link]
-
Fluorine Safety Information. University of California, Santa Barbara. Available at: [Link]
-
Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. ResearchGate. Available at: [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity. National Center for Biotechnology Information. Available at: [Link]
-
Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
- 5. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 11. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 13. peptide.com [peptide.com]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. Aziridines - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
